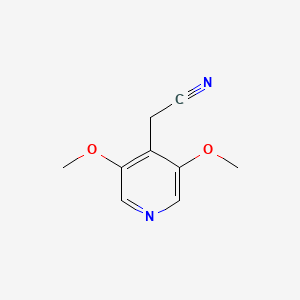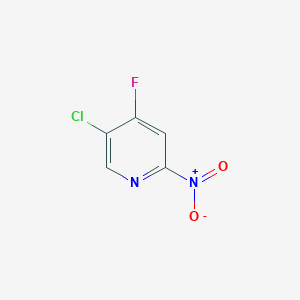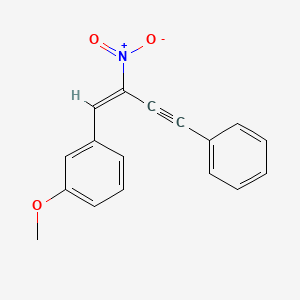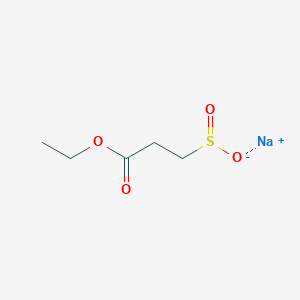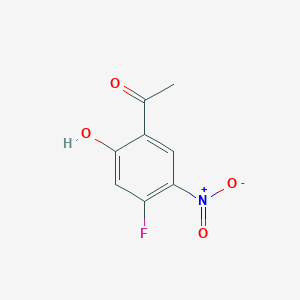
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H14ClFO3 and a molecular weight of 320.7 g/mol . This compound is known for its unique structure, which includes an allyl ester group, a chlorinated benzene ring, and a fluorobenzyl ether moiety. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the allyl group. One common method involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product .
Analyse Chemischer Reaktionen
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is utilized in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate include:
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate: This compound has a similar structure but with an additional chlorine atom on the fluorobenzyl group.
3-Chloro-4-((2-methylbenzyl)oxy)benzoate: This compound features a methyl group instead of a fluorine atom on the benzyl ether moiety.
Eigenschaften
Molekularformel |
C17H14ClFO3 |
|---|---|
Molekulargewicht |
320.7 g/mol |
IUPAC-Name |
prop-2-enyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h2-8,10H,1,9,11H2 |
InChI-Schlüssel |
LUOPNWMXJBYJPF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
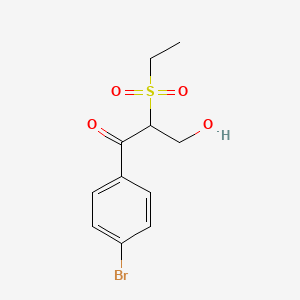
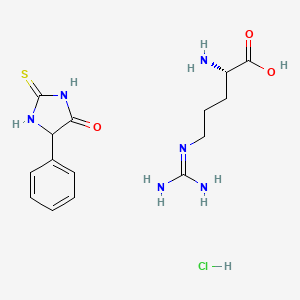
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
